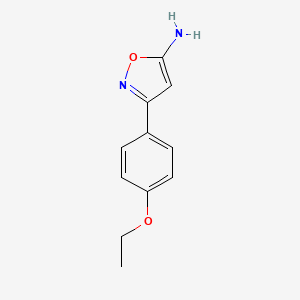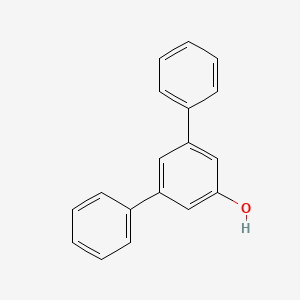
3,5-Diphénylphénol
Vue d'ensemble
Description
3,5-Diphenylphenol: is an organic compound with the molecular formula C18H14O. It is a derivative of phenol, where two phenyl groups are substituted at the 3 and 5 positions of the phenol ring.
Applications De Recherche Scientifique
3,5-Diphenylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
The identification of a compound’s primary targets often requires a combination of experimental studies and computational modeling .
Mode of Action
It is known that many phenolic compounds interact with biological systems through hydrogen bonding, polar interactions, and hydrophobic effects . These interactions can lead to changes in the function of target proteins or other biomolecules, potentially altering cellular processes .
Biochemical Pathways
For example, some phenolic compounds are involved in the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight, polarity, and solubility, can provide some insight into its likely adme properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
It is known that phenolic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and modes of action . These effects can include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diphenylphenol. These factors can include the pH and temperature of the environment, the presence of other molecules that can interact with 3,5-Diphenylphenol, and the specific characteristics of the biological system in which the compound is acting .
Analyse Biochimique
Biochemical Properties
3,5-Diphenylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the hydroxylation of the phenyl groups, leading to the formation of more hydrophilic metabolites. Additionally, 3,5-Diphenylphenol can bind to certain proteins, altering their conformation and affecting their activity.
Cellular Effects
The effects of 3,5-Diphenylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3,5-Diphenylphenol can impact gene expression and cellular metabolism . In some cell types, it has been observed to induce apoptosis, while in others, it may promote cell proliferation. These effects are highly dependent on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
At the molecular level, 3,5-Diphenylphenol exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as those in the cytochrome P450 family . This inhibition can lead to altered metabolic pathways and changes in gene expression. Additionally, 3,5-Diphenylphenol can bind to DNA, potentially affecting transcriptional activity and leading to changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diphenylphenol can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 3,5-Diphenylphenol can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,5-Diphenylphenol in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . In some cases, high doses of 3,5-Diphenylphenol have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3,5-Diphenylphenol is involved in several metabolic pathways, primarily those related to its hydroxylation and subsequent conjugation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are more easily excreted from the body. These metabolic processes are crucial for the detoxification and elimination of 3,5-Diphenylphenol.
Transport and Distribution
Within cells and tissues, 3,5-Diphenylphenol is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of 3,5-Diphenylphenol can significantly influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Diphenylphenol is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it may exert its effects on cellular function. Post-translational modifications and targeting signals play a crucial role in directing 3,5-Diphenylphenol to these subcellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diphenylphenol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dibromophenol with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as 1,4-dioxane under reflux conditions for about 16 hours. Potassium carbonate is used as a base, and the reaction is conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of 3,5-Diphenylphenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diphenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the phenol ring .
Comparaison Avec Des Composés Similaires
- 2,6-Diphenylphenol
- 4-Phenylphenol
- 2,4-Diphenylphenol
Comparison: 3,5-Diphenylphenol is unique due to the specific positioning of the phenyl groups at the 3 and 5 positions. This structural arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, 3,5-Diphenylphenol may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where other phenol derivatives may not be as effective .
Propriétés
IUPAC Name |
3,5-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMXGSXCONTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393593 | |
| Record name | 3,5-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28023-86-1 | |
| Record name | 3,5-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-diphenylphenol contribute to the solvatochromic properties of the pyridinium betaine?
A: While the provided abstracts don't explicitly detail the synthesis of the pyridinium betaine, we can infer that 3,5-diphenylphenol likely acts as a phenolic precursor. [, ] In the final betaine structure, the 3,5-diphenylphenol moiety would be directly linked to the positively charged nitrogen of the pyridinium ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
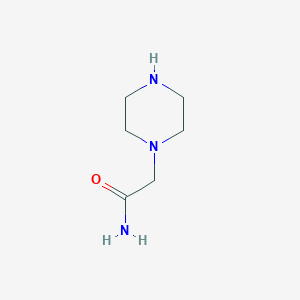

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)
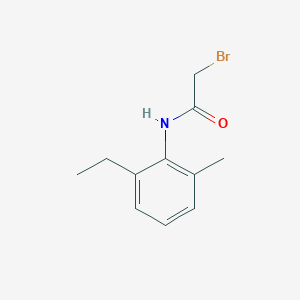
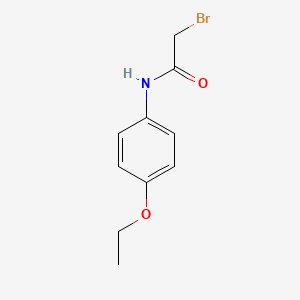
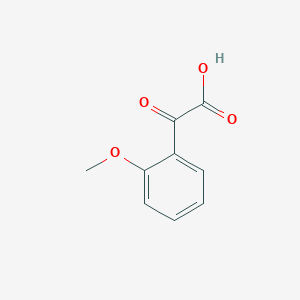
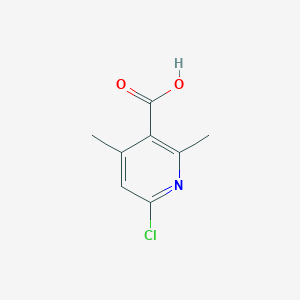
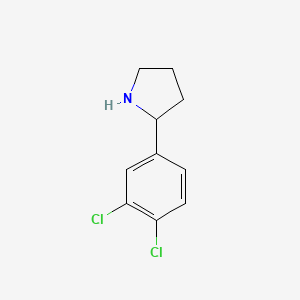
![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)
![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
